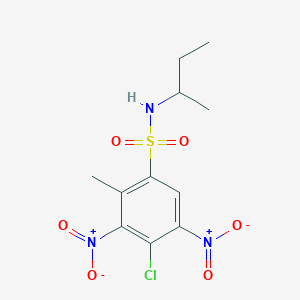![molecular formula C18H15NO4 B14506795 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one CAS No. 64258-27-1](/img/structure/B14506795.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzoxazinone core linked to a dimethoxyphenyl group through an ethenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions to form the benzoxazinone ring.
Introduction of the Ethenyl Bridge: The ethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl linkage.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the ethenyl-benzoxazinone intermediate, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but lacking the benzoxazinone core.
3,4-Dimethoxyphenethylamine: Another related compound with a similar phenyl group but different functional groups.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one stands out due to its unique combination of a benzoxazinone core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64258-27-1 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-9-7-12(11-16(15)22-2)8-10-17-19-14-6-4-3-5-13(14)18(20)23-17/h3-11H,1-2H3 |
Clave InChI |
ZWWUBZYDOACBQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
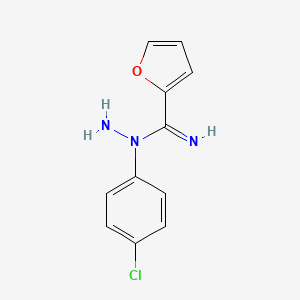
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
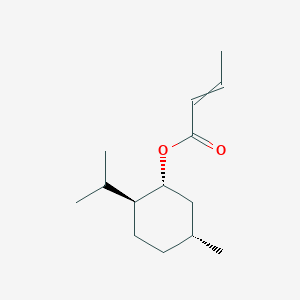
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
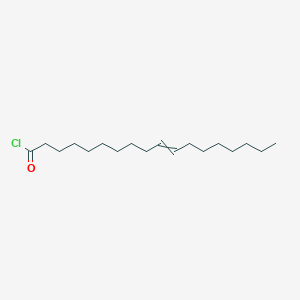
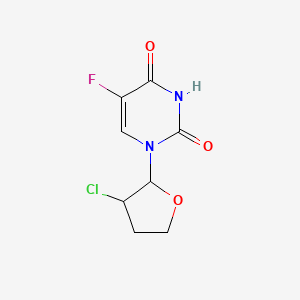

![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
